3-Aminoazetidin-2-one
Overview
Description
3-Aminoazetidin-2-one: is a monocyclic β-lactam compound characterized by a four-membered ring structure containing an amino group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its structural similarity to β-lactam antibiotics, which are widely used to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoazetidin-2-one can be achieved through various methods. One common approach involves the cyclization of β-amino acids or their derivatives. For instance, the reaction of β-amino acid esters with phosgene or its derivatives can yield this compound . Another method involves the use of the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles is often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In synthetic chemistry, 3-aminoazetidin-2-one serves as a valuable building block for the synthesis of more complex molecules. Its unique ring structure allows for the creation of diverse chemical entities through selective modifications .
Biology and Medicine: this compound derivatives have been studied for their potential as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of lipid mediators that regulate pain and inflammation . These derivatives have shown promise in preclinical studies for the treatment of pain and inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used as a precursor for the synthesis of β-lactam antibiotics and other bioactive compounds. Its derivatives are also explored for their potential use in agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-aminoazetidin-2-one derivatives as NAAA inhibitors involves the inhibition of the enzyme’s catalytic activity. NAAA is a cysteine hydrolase that catalyzes the hydrolysis of endogenous lipid mediators such as palmitoylethanolamide (PEA). By inhibiting NAAA, this compound derivatives prevent the degradation of PEA, thereby enhancing its anti-inflammatory and antinociceptive effects . The molecular targets and pathways involved include the engagement of peroxisome proliferator-activated receptor α (PPAR-α), which mediates the biological effects of PEA .
Comparison with Similar Compounds
3-Aminooxetan-2-one: This compound is structurally similar but has a different ring size, which affects its chemical properties and biological activities.
β-Lactam Antibiotics: Compounds like penicillins and cephalosporins share the β-lactam ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: 3-Aminoazetidin-2-one is unique due to its specific ring size and the presence of an amino group at the third position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
3-aminoazetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWDZYSLVSRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515337 | |
Record name | 3-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62634-84-8 | |
Record name | 3-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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